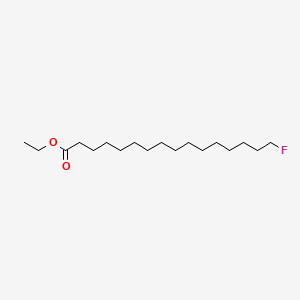

Ethyl 16-fluorohexadecanoate

Description

Ethyl 16-fluorohexadecanoate is an organic compound with the molecular formula C18H35FO2 It is an ester derivative of hexadecanoic acid (palmitic acid) where a fluorine atom is substituted at the 16th carbon position

Properties

CAS No. |

408-07-1 |

|---|---|

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

ethyl 16-fluorohexadecanoate |

InChI |

InChI=1S/C18H35FO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |

InChI Key |

NJHLYKCEFTYADU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 16-fluorohexadecanoate can be synthesized through the esterification of 16-fluorohexadecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 16-fluorohexadecanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 16-fluorohexadecanoic acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

Hydrolysis: 16-fluorohexadecanoic acid and ethanol.

Reduction: 16-fluorohexadecanol.

Substitution: Various substituted hexadecanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 16-fluorohexadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of fluorinated fatty acids and other derivatives.

Biology: Studied for its potential effects on lipid metabolism and cell membrane properties.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and reactivity, affecting its distribution and metabolism in biological systems. The ester group can be hydrolyzed by esterases, releasing the active 16-fluorohexadecanoic acid, which can then interact with various molecular targets.

Comparison with Similar Compounds

Ethyl 16-fluorohexadecanoate can be compared with other fluorinated esters and fatty acid derivatives:

Ethyl 16-chlorohexadecanoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

Ethyl 16-bromohexadecanoate: Contains a bromine atom, which is larger and more reactive than fluorine.

Ethyl 16-iodohexadecanoate: Iodine substitution results in even greater reactivity and different biological effects.

This compound is unique due to the specific properties imparted by the fluorine atom, such as increased stability and altered lipophilicity, making it a valuable compound for various applications.

Biological Activity

Ethyl 16-fluorohexadecanoate (C18H35FO2) is a fluorinated fatty acid ester that has garnered interest due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : C18H35FO2

- Molar Mass : 302.48 g/mol

- Structural Characteristics : this compound contains a fluorine atom at the 16th carbon of the hexadecanoate chain, which may influence its biological interactions and efficacy.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its anti-inflammatory and anticancer properties. These activities are often linked to its structural characteristics as a fatty acid derivative.

1. Anti-Inflammatory Activity

Research indicates that fatty acids can modulate inflammatory responses through various mechanisms. This compound may influence nitric oxide (NO) production and cytokine release in immune cells.

- Mechanism of Action :

Table 1: Anti-Inflammatory Effects of Fatty Acids

| Compound | NO Production Inhibition (%) | Cell Line | Concentration (µg/mL) |

|---|---|---|---|

| This compound | TBD | RAW 264.7 | 1–100 |

| Oleic Acid | 45 | RAW 264.7 | 50 |

| Linoleic Acid | 30 | RAW 264.7 | 50 |

Note: TBD indicates that specific data for this compound is yet to be determined.

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties, particularly against breast cancer cell lines. Studies have shown that fatty acid esters can exhibit cytotoxic effects on cancer cells.

- Case Study Findings :

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound | IC50 (µM) | % Inhibition at Max Concentration (500 µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Hexadecanoic Acid | 25 | 78.6 |

| Oleic Acid | TBD | TBD |

Note: Specific IC50 values for this compound require further investigation.

Research Findings

Recent studies highlight the importance of fluorinated compounds in enhancing the biological activity of fatty acids. The presence of a fluorine atom can alter the lipophilicity and bioavailability, potentially increasing the compound's effectiveness in targeting specific pathways involved in inflammation and cancer progression.

3. Potential Applications

Given its biological activities, this compound could have applications in:

- Pharmaceutical Development : As a candidate for anti-inflammatory or anticancer drugs.

- Nutraceuticals : As a dietary supplement aimed at reducing inflammation or cancer risk.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 16-fluorohexadecanoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with esterification of 16-fluorohexadecanoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Optimize variables like temperature (70–90°C), molar ratios (1:5 acid-to-ethanol), and reaction time (12–24 hrs) via design of experiments (DoE). Monitor progress with FTIR for ester C=O peak (~1740 cm⁻¹) and titrate unreacted acid. Purify via fractional distillation or column chromatography, and validate purity using GC-MS or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm fluorine presence via ¹⁹F NMR (δ ≈ -120 ppm for CF₂ groups) and ester linkage via ¹H NMR (triplet for ethyl CH₃ at δ 1.2–1.3 ppm).

- Mass Spectrometry : Look for molecular ion peaks at m/z 302.4 (C₁₈H₃₃FO₂⁺) and fragmentation patterns matching fluorinated alkyl chains.

- Elemental Analysis : Verify %F (theoretical: ~6.3%) to rule out incomplete fluorination .

Q. What analytical methods are most effective for assessing purity and stability of this compound in storage?

- Methodological Answer :

- Purity : Quantify impurities via reverse-phase HPLC with a C18 column (mobile phase: 80:20 acetonitrile/water). Compare against certified reference materials.

- Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., free fatty acids) via TLC or LC-MS. Use argon/vacuum sealing to minimize hydrolysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or trace solvents. Perform:

- DSC/TGA : Identify melting transitions and thermal stability under inert atmospheres.

- XRPD : Compare crystalline structures across synthesized batches.

- Solubility Studies : Use standardized solvents (e.g., DMSO, hexane) and document temperature/pH. Validate with independent labs to isolate methodological biases .

Q. What strategies are recommended for studying the compound’s stability under extreme experimental conditions (e.g., high temperature, UV exposure)?

- Methodological Answer : Design stress-test protocols:

- Thermal Stability : Use a Parr reactor at 150–200°C under nitrogen; analyze products via GC-MS.

- Photodegradation : Expose to UV-C (254 nm) in quartz cells; track fluorine loss via ion chromatography.

- Statistical Modeling : Apply Arrhenius equations to predict degradation kinetics .

Q. How can computational modeling enhance understanding of this compound’s interactions in lipid bilayer systems?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS):

- Parameterize the molecule using CHARMM36 or OPLS-AA force fields.

- Simulate insertion into DPPC bilayers over 100+ ns trajectories.

- Analyze fluorine’s impact on membrane fluidity via order parameters and lateral diffusion coefficients. Validate with experimental DSC data on phase transitions .

Q. What experimental frameworks are suitable for investigating the environmental persistence of this compound?

- Methodological Answer : Adapt OECD guidelines for hydrolysis (pH 4–9), biodegradation (OECD 301B), and bioaccumulation (log Kow estimates via shake-flask/HPLC). For field studies, employ LC-MS/MS to detect metabolites in soil/water matrices. Compare degradation half-lives with structurally similar PFAS .

Q. How can researchers address reproducibility challenges in fluorinated compound synthesis?

- Methodological Answer : Standardize protocols:

- Moisture Control : Use Schlenk lines or gloveboxes to prevent HF formation.

- Catalyst Screening : Test alternatives to HF (e.g., KF/Celite, ionic liquids) for safer fluorination.

- Interlab Validation : Share raw NMR/GC data via platforms like Zenodo to benchmark results .

Methodological Best Practices

- Data Validation : Always cross-check results with orthogonal techniques (e.g., NMR + IR + elemental analysis) .

- Ethical Compliance : Follow institutional guidelines for fluorochemical waste disposal to mitigate environmental risks .

- Literature Synthesis : Use tools like SciFinder or Reaxys to aggregate scattered physicochemical data and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.